molecular formula C7H4FNO4 B1333805 5-Fluoro-2-nitrobenzoic acid CAS No. 320-98-9

5-Fluoro-2-nitrobenzoic acid

Cat. No. B1333805
CAS RN: 320-98-9
M. Wt: 185.11 g/mol
InChI Key: GHYZIXDKAPMFCS-UHFFFAOYSA-N
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Patent
US05514676

Procedure details

Fuming nitric acid (6.0 mL) was added to concentrated sulfuric acid (60 mL) at 0° C. and stirred for several minutes. To this solution was added 3-fluorobenzoic acid (5.60 g, 40 mmol) over 30 minutes and the reaction was allowed to continue for another 6 hours in an ice bath. The reaction was poured onto cracked ice, and the precipitate was collected by filtration and dried to give 5-fluoro-2-nitrobenzoic acid (7.20 g, 97%) as a white solid.: m.p. 118°-120°; 1H NMR (400 MHz, DMSO-d6) δ 7.62 (dt, 1H), 7.71 (dd, 1H), 8.14 (dd, 1H); 13C NMR (100 MHz, DMSO-d6) δ 117.1, 117.4, 119.2, 119.5, 127.6, 127.7, 131.5, 131.6, 144.5, 162.9, 165.4, 165.6.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10]>S(=O)(=O)(O)O>[F:5][C:6]1[CH:14]=[CH:13][C:12]([N+:1]([O-:4])=[O:2])=[C:8]([CH:7]=1)[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for several minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was poured
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.